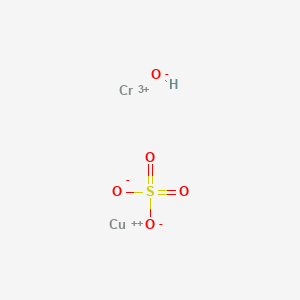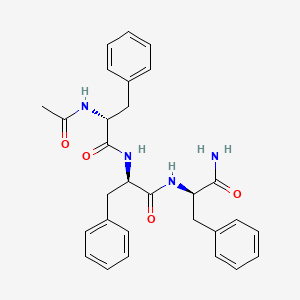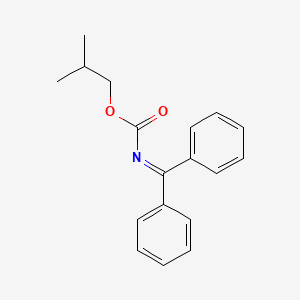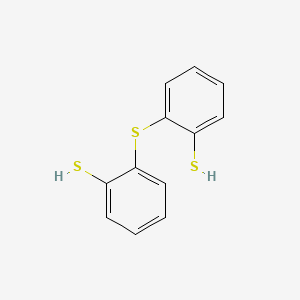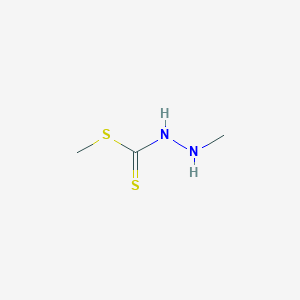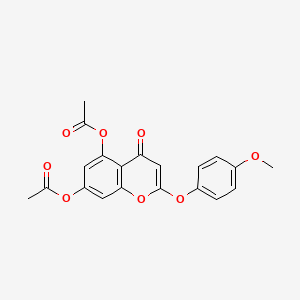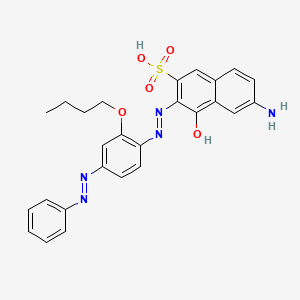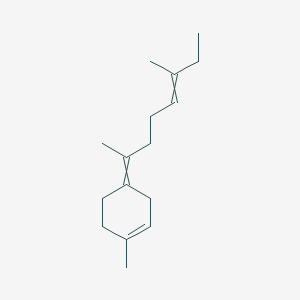![molecular formula C12H23NOS2 B14276148 Heptyl [2-(ethenyloxy)ethyl]carbamodithioate CAS No. 139196-75-1](/img/structure/B14276148.png)
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate is a chemical compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom The heptyl group is a seven-carbon alkyl chain, and the [2-(ethenyloxy)ethyl] group contains an ethylene oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl [2-(ethenyloxy)ethyl]carbamodithioate typically involves the reaction of heptyl isothiocyanate with 2-(ethenyloxy)ethanol in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes cyclization to form the carbamodithioate. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or a disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bonds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate has various applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of heptyl [2-(ethenyloxy)ethyl]carbamodithioate involves its interaction with molecular targets and pathways. The compound may act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also interact with metal ions, forming coordination complexes that can influence biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Heptyl [2-(ethenyloxy)ethyl]carbamodithioate can be compared with other carbamodithioates, such as:
- Methyl [2-(ethenyloxy)ethyl]carbamodithioate
- Ethyl [2-(ethenyloxy)ethyl]carbamodithioate
- Propyl [2-(ethenyloxy)ethyl]carbamodithioate
These compounds share similar structural features but differ in the length of the alkyl chain. The heptyl group in this compound provides unique properties, such as increased hydrophobicity and potential for different interactions with biological molecules. This uniqueness can make it more suitable for specific applications compared to its shorter-chain analogs.
Properties
CAS No. |
139196-75-1 |
|---|---|
Molecular Formula |
C12H23NOS2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
heptyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C12H23NOS2/c1-3-5-6-7-8-11-16-12(15)13-9-10-14-4-2/h4H,2-3,5-11H2,1H3,(H,13,15) |
InChI Key |
MIXRHCGDKYAYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC(=S)NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
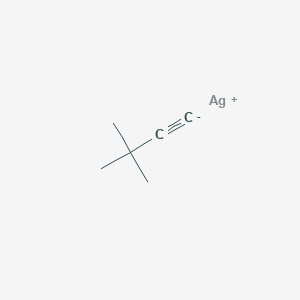
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
